Cas no 2375249-51-5 (Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride)

Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride structure
2375249-51-5 structure
Product name:Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
CAS No:2375249-51-5
MF:C8H14ClNO3
Molecular Weight:207.654661655426
CID:5354830

Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride 化学的及び物理的性質

名前と識別子

    • Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
    • Z3900843643
    • rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
    • インチ: 1S/C8H13NO3.ClH/c1-12-8(11)6-4-2-5(10)7(6)9-3-4;/h4-7,9-10H,2-3H2,1H3;1H/t4-,5+,6-,7-;/m1./s1
    • InChIKey: LWJOFBNIXAEHQW-RAPQHUHKSA-N
    • SMILES: Cl.O[C@H]1C[C@@H]2CN[C@H]1[C@@H]2C(=O)OC

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • トポロジー分子極性表面積: 58.6

Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7444891-5.0g
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95.0%
5.0g
$4309.0 2025-03-11
Enamine
EN300-7444891-0.1g
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95.0%
0.1g
$515.0 2025-03-11
Enamine
EN300-7444891-10.0g
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95.0%
10.0g
$6390.0 2025-03-11
Enamine
EN300-7444891-0.05g
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95.0%
0.05g
$344.0 2025-03-11
Aaron
AR0286ZL-50mg
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95%
50mg
$498.00 2025-02-15
1PlusChem
1P0286R9-1g
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95%
1g
$1898.00 2024-05-23
1PlusChem
1P0286R9-10g
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95%
10g
$7960.00 2024-05-23
Enamine
EN300-7444891-0.25g
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95.0%
0.25g
$735.0 2025-03-11
Enamine
EN300-7444891-1.0g
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95.0%
1.0g
$1485.0 2025-03-11
Enamine
EN300-7444891-0.5g
rac-methyl (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
2375249-51-5 95.0%
0.5g
$1158.0 2025-03-11

Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride 関連文献

Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochlorideに関する追加情報

Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate; Hydrochloride: A Comprehensive Overview

The compound Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate; Hydrochloride is a structurally complex molecule with significant potential in the field of pharmaceutical chemistry. Its CAS number, 2375249-51-5, uniquely identifies it within chemical databases and regulatory frameworks. This compound belongs to the class of bicyclic amino acids and has garnered attention due to its unique stereochemistry and functional groups.

Recent studies have highlighted the importance of bicyclic amino acids in drug design, particularly in the development of peptide-based therapeutics. The (1S,4S,6S,7R) stereochemistry of this compound suggests a high degree of enantioselectivity, which is crucial for its biological activity. Researchers have explored its role as a building block in the synthesis of bioactive molecules, leveraging its rigid bicyclic structure to enhance stability and bioavailability.

The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its improved solubility and stability under physiological conditions. This makes it an ideal candidate for use in drug delivery systems and formulations requiring precise dosing and controlled release mechanisms.

One of the most promising applications of Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate; Hydrochloride lies in its potential as a chiral resolving agent in asymmetric synthesis. Its ability to induce high enantioselectivity in reactions involving prochiral substrates has been extensively documented in recent literature. This property is particularly valuable in the synthesis of complex natural products and biologically active compounds.

Moreover, the compound's bicyclo[2.2.1]heptane framework has been shown to exhibit significant interactions with biological targets such as G-protein coupled receptors (GPCRs) and kinases. These interactions suggest potential applications in the development of novel therapeutic agents targeting various disease states, including neurodegenerative disorders and cancer.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinities with key biological targets and have informed the design of more potent analogs with enhanced pharmacokinetic profiles.

In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. The use of chiral auxiliaries has been instrumental in achieving the desired stereochemistry during the synthesis process. This approach ensures high yields and excellent control over the stereochemical outcome.

The methyl ester group present in this compound plays a critical role in modulating its chemical reactivity and biological activity. Recent studies have demonstrated that esterification enhances the compound's ability to penetrate cellular membranes, making it an attractive candidate for targeted drug delivery systems.

From an analytical standpoint, the compound can be characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about its molecular structure and purity, ensuring compliance with regulatory standards for pharmaceutical compounds.

In conclusion, Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate; Hydrochloride represents a valuable addition to the arsenal of compounds available for drug discovery and development. Its unique structural features and stereochemical properties make it a versatile tool for researchers working at the forefront of medicinal chemistry.

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